molecular formula C8H6BrFO2 B13105327 2-Bromo-4-fluoro-3-methylbenzoic acid

2-Bromo-4-fluoro-3-methylbenzoic acid

Cat. No.: B13105327
M. Wt: 233.03 g/mol
InChI Key: RUUYKMKFZCTVMS-UHFFFAOYSA-N
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Description

2-Bromo-4-fluoro-3-methylbenzoic acid is an organic compound with the molecular formula C8H6BrFO2. It is a derivative of benzoic acid, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-3-methylbenzoic acid typically involves the bromination and fluorination of a methylbenzoic acid precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process often includes nitration, bromination, and fluorination steps, followed by purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-3-methylbenzoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups .

Scientific Research Applications

2-Bromo-4-fluoro-3-methylbenzoic acid is utilized in several scientific research applications:

Mechanism of Action

The mechanism by which 2-Bromo-4-fluoro-3-methylbenzoic acid exerts its effects involves its ability to participate in various chemical reactions. The presence of bromine and fluorine atoms makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-fluoro-3-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized organic molecules and materials .

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

2-bromo-4-fluoro-3-methylbenzoic acid

InChI

InChI=1S/C8H6BrFO2/c1-4-6(10)3-2-5(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)

InChI Key

RUUYKMKFZCTVMS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)C(=O)O)F

Origin of Product

United States

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